molecular formula C16H17N3O5 B12771374 2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- CAS No. 81282-54-4

2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)-

Cat. No.: B12771374
CAS No.: 81282-54-4
M. Wt: 331.32 g/mol
InChI Key: HWELZVAKHIRUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyrrolidinedione core, a benzoxazole ring, and a morpholine moiety

Preparation Methods

The synthesis of 2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the benzoxazole ring, followed by the introduction of the morpholine group and the pyrrolidinedione core. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters for large-scale synthesis .

Chemical Reactions Analysis

2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- can be compared with other similar compounds, such as:

    2,5-Pyrrolidinedione derivatives: These compounds share the pyrrolidinedione core but differ in their substituents and functional groups.

    Benzoxazole derivatives: These compounds contain the benzoxazole ring and may have different substituents or additional functional groups.

    Morpholine derivatives: These compounds feature the morpholine moiety and may have varying chemical structures and properties.

The uniqueness of 2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- lies in its specific combination of the pyrrolidinedione core, benzoxazole ring, and morpholine group, which imparts distinct chemical and biological properties .

Properties

CAS No.

81282-54-4

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

1-[3-(morpholin-4-ylmethyl)-2-oxo-1,3-benzoxazol-5-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C16H17N3O5/c20-14-3-4-15(21)19(14)11-1-2-13-12(9-11)18(16(22)24-13)10-17-5-7-23-8-6-17/h1-2,9H,3-8,10H2

InChI Key

HWELZVAKHIRUCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC3=C(C=C2)OC(=O)N3CN4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.